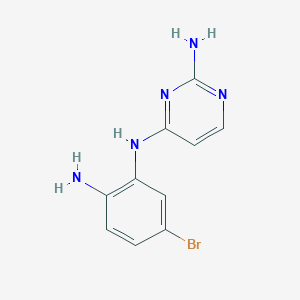
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its wide range of biological activities Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
准备方法
The synthesis of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzene and pyrimidine-2,4-diamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. Catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve high-throughput methods and parallel synthesis techniques to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors. It may also be used in assays to investigate cellular pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may block the cell cycle in cancer cells, inducing apoptosis and inhibiting proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2-Amino-5-ethylpyrimidine derivatives: These compounds also exhibit antiproliferative activity against cancer cells and share a similar pyrimidine core structure.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is a selective inhibitor of protein kinase C and has applications in cancer research.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
属性
分子式 |
C10H10BrN5 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC 名称 |
4-N-(2-amino-5-bromophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10BrN5/c11-6-1-2-7(12)8(5-6)15-9-3-4-14-10(13)16-9/h1-5H,12H2,(H3,13,14,15,16) |
InChI 键 |
WSNGYTOFQIWGBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


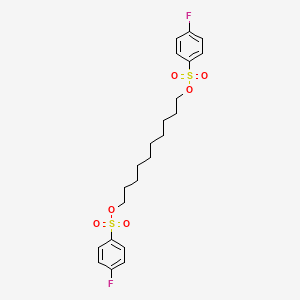
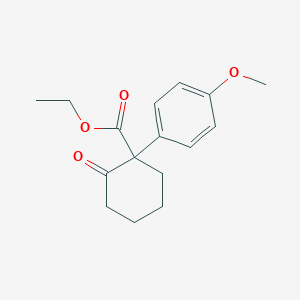
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
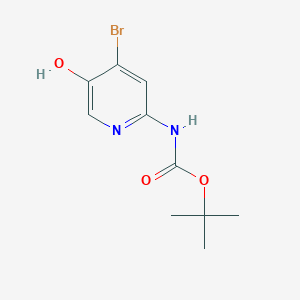
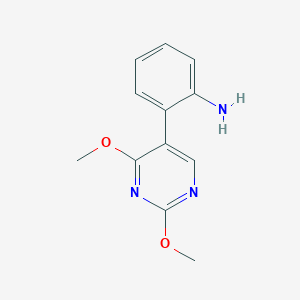
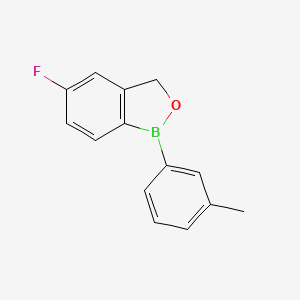
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
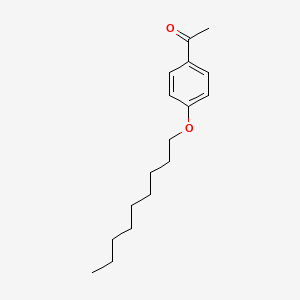
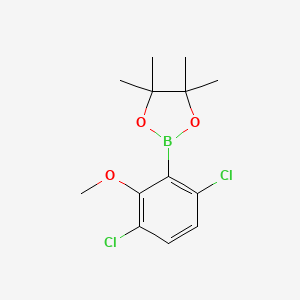
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)

